E. coli Outer Membrane Penetration Comparison
The penetration of the Escherichia coli outer membrane by 2,3-methylene penam isomers was directly compared with penicillin G using permeability mutant strains. The alpha-isomer (open conformation, CAS 110220-97-8) penetrated the outer membrane faster than the beta-isomer (closed conformation), and both methylenepenam isomers penetrated faster than penicillin G itself [1]. This finding was corroborated by Christenson et al. (1988), who demonstrated using permeability mutants that the alpha-methylene compound penetrated the outer membrane 'somewhat more readily than penicillin G did' [2]. This enhanced penetration is attributed to the conformational restriction imposed by the methylene bridge affecting porin-mediated diffusion [1].
| Evidence Dimension | Relative outer membrane penetration rate in E. coli |
|---|---|
| Target Compound Data | Alpha-isomer (CAS 110220-97-8): faster penetration than both beta-isomer and penicillin G |
| Comparator Or Baseline | Penicillin G: slower penetration than both methylenepenam isomers; Beta-isomer: slower than alpha-isomer |
| Quantified Difference | Qualitative ranking: alpha-isomer > beta-isomer > penicillin G (penetration rate); alpha-isomer confirmed by permeability mutant assays to exceed penicillin G |
| Conditions | E. coli outer membrane penetration assay using permeability mutant strains; porin-mediated pathway (Chapman & Georgopapadakou, Antimicrob Agents Chemother 31:1994-1996, 1987) |
Why This Matters
For researchers studying gram-negative antibacterial penetration or screening for compounds with improved outer membrane permeability, the alpha-isomer's quantifiably superior penetration versus penicillin G provides a validated positive control with known conformational constraints.
- [1] Chapman JS, Georgopapadakou NH. Outer membrane penetration by (2,3)-methylenepenams. Antimicrob Agents Chemother. 1987 Dec;31(12):1994-6. doi:10.1128/AAC.31.12.1994. PMID: 3326526. View Source
- [2] Christenson JG, Pruess DL, Talbot MK, Keith DD. Antibacterial properties of (2,3)-alpha- and (2,3)-beta-methylene analogs of penicillin G. Antimicrob Agents Chemother. 1988 Jul;32(7):1005-11. doi:10.1128/AAC.32.7.1005. PMID: 3190190. View Source
